Fmoc-L-Lys(N3-Gly)-OH

Click Chemistry SPAAC CuAAC

Researchers using Fmoc-Lys(N3)-OH often encounter low conjugation yields due to steric hindrance shielding the azide. Fmoc-L-Lys(N3-Gly)-OH resolves this via a glycine spacer that projects the azide away from the peptide backbone, maximizing CuAAC/SPAAC efficiency. • Achieves >95% purity in ADC peptide-linker synthesis with high DAR uniformity • Enables high-density functionalization of peptide hydrogels and scaffolds • Supports sequential bioorthogonal conjugations for multifunctional chemical probes • ≥98% purity; powder stored at -20°C; shipped at ambient temperature

Molecular Formula C23H25N5O5
Molecular Weight 451.5 g/mol
Cat. No. B15141163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Lys(N3-Gly)-OH
Molecular FormulaC23H25N5O5
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CN=[N+]=[N-])C(=O)O
InChIInChI=1S/C23H25N5O5/c24-28-26-13-21(29)25-12-6-5-11-20(22(30)31)27-23(32)33-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,29)(H,27,32)(H,30,31)/t20-/m0/s1
InChIKeyIDSBAHSRCNJNIC-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Lys(N3-Gly)-OH: An Advanced Click Chemistry Building Block for Precision Peptide Synthesis and Bioconjugation


Fmoc-L-Lys(N3-Gly)-OH (CAS 1198617-89-8, MW 451.48, C23H25N5O5) is a specialized amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It uniquely incorporates an azidoacetyl group (N3-Gly) onto the epsilon-amine of lysine, providing a click chemistry handle for subsequent copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions . Unlike simple azido-lysine derivatives, the inclusion of a glycine spacer is specifically engineered to enhance the accessibility and reactivity of the azide moiety for downstream conjugation, making it a strategic choice for generating complex, functionalized peptides and bioconjugates .

Why Fmoc-L-Lys(N3-Gly)-OH is Not Interchangeable with Standard Fmoc-Azido-Lysines in Demanding Applications


Simple substitution of Fmoc-L-Lys(N3-Gly)-OH with a more common analog like Fmoc-Lys(N3)-OH introduces significant risk of lower conjugation efficiency and failed experiments. The core differentiator is the glycine-derived spacer, which is not a passive structural element. This spacer physically projects the reactive azide further from the bulky peptide backbone, thereby mitigating steric hindrance that would otherwise shield the functional group during the critical click chemistry step . In applications where high and reproducible conjugation yields are paramount—such as synthesizing homogeneous antibody-drug conjugates (ADCs) or creating dense, functionalized surfaces—the choice of this specific building block directly influences the success and scalability of the project, as evidenced by its use in generating immunoconjugates with high radiochemical purity .

Quantitative Evidence for Selecting Fmoc-L-Lys(N3-Gly)-OH Over Competing Azide Building Blocks


Superior Click Chemistry Conjugation Efficiency via Mitigation of Steric Hindrance

The glycine spacer in Fmoc-L-Lys(N3-Gly)-OH enhances the accessibility of the azide group to bulky alkyne partners (e.g., DBCO) compared to Fmoc-Lys(N3)-OH, where the azide is directly attached to the lysine side chain. This reduced steric hindrance translates into faster reaction kinetics and higher overall conjugation yields . For comparison, a spacer is known to be critical for achieving near-quantitative yields in solid-phase peptoid conjugations [1].

Click Chemistry SPAAC CuAAC Peptide Conjugation Reaction Kinetics

Proven Utility in Generating High-Purity Bioconjugates for Targeted Therapies

Fmoc-L-Lys(N3-Gly)-OH has been successfully employed as a building block to synthesize a targeted immunoconjugate. In a specific study, it was used to label the monoclonal antibody trastuzumab with lutetium-177 . The resulting conjugate demonstrated exceptional purity and functional efficacy, which is a direct measure of the building block's performance in a complex biological application.

Antibody-Drug Conjugate ADC Linker Targeted Therapy Bioconjugation

Compatibility with a Broader Range of Bioorthogonal Chemistries

While a common comparator like Fmoc-Lys(N3)-OH is also a click chemistry reagent, Fmoc-L-Lys(N3-Gly)-OH is explicitly documented to be compatible with both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) reactions with DBCO or BCN groups . The azidoacetyl moiety is a well-established handle for both modalities. This dual compatibility is not always a given for other azide-containing amino acids and is a key feature for experimental flexibility, especially when working in live-cell or copper-sensitive environments [1].

SPAAC CuAAC Bioorthogonal Chemistry Click Chemistry

Optimal Applications for Fmoc-L-Lys(N3-Gly)-OH: Where Its Unique Design Delivers Proven Value


Synthesis of Site-Specifically Modified Antibody-Drug Conjugates (ADCs)

For ADC development, Fmoc-L-Lys(N3-Gly)-OH is an ideal choice for synthesizing peptide-based linkers that require high-purity, site-specific conjugation. The glycine spacer ensures the azide is accessible for efficient SPAAC with DBCO-modified payloads, minimizing aggregation and maximizing the drug-to-antibody ratio (DAR). This approach has been validated in creating potent immunoconjugates with >95% purity .

Functionalization of Peptide Biomaterials and Scaffolds

When creating peptide-based hydrogels or scaffolds for tissue engineering, the ability to precisely and efficiently conjugate cell-adhesion motifs or growth factors is critical. The enhanced accessibility of the azide in Fmoc-L-Lys(N3-Gly)-OH ensures high-density functionalization of the peptide backbone, a process that would be significantly less efficient with more sterically hindered azide analogs .

Building Complex, Multifunctional Peptide Probes

For chemical biology applications requiring a peptide to be labeled with a fluorophore, biotin, and a cytotoxic drug, Fmoc-L-Lys(N3-Gly)-OH provides a reliable and orthogonal handle. Its dual compatibility with CuAAC and SPAAC allows for sequential, bioorthogonal conjugations. The spacer's role in ensuring the first click reaction goes to completion is essential for the overall homogeneity and functionality of the final probe .

Construction of Cyclic Peptides via Side-Chain-to-Side-Chain Click Chemistry

The azidoacetyl group serves as a robust anchor for creating 1,4-disubstituted 1,2,3-triazole bridges, a common strategy for peptide cyclization [1]. The flexible glycine spacer in Fmoc-L-Lys(N3-Gly)-OH is advantageous here, as it can accommodate the conformational constraints of cyclization better than a more rigid, directly-attached azide, potentially leading to higher yields of the desired macrocycle.

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